molecular formula C16H20N2O3S B2587262 (1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylindolin-1-yl)methanone CAS No. 1428379-34-3

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylindolin-1-yl)methanone

Cat. No.: B2587262
CAS No.: 1428379-34-3
M. Wt: 320.41
InChI Key: MCGIYSFWCWYRIX-UHFFFAOYSA-N
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Description

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylindolin-1-yl)methanone is a complex organic compound that features a cyclopropylsulfonyl group attached to an azetidine ring, which is further connected to a 2-methylindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylindolin-1-yl)methanone typically involves multiple steps, starting from readily available precursorsThe final step involves coupling the azetidine derivative with the 2-methylindoline moiety under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylindolin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylindolin-1-yl)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylindolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1-(Cyclopropylsulfonyl)-3-azetidinyl)(2-methyl-1-piperidinyl)methanone: This compound shares a similar core structure but differs in the substituent attached to the azetidine ring.

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, exhibit diverse biological activities and are structurally related to the 2-methylindoline moiety.

Uniqueness

The uniqueness of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylindolin-1-yl)methanone lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1-cyclopropylsulfonylazetidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-11-8-12-4-2-3-5-15(12)18(11)16(19)13-9-17(10-13)22(20,21)14-6-7-14/h2-5,11,13-14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGIYSFWCWYRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CN(C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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